molecular formula C14H11ClF3NO B14839221 2-(Benzyloxy)-6-(chloromethyl)-4-(trifluoromethyl)pyridine

2-(Benzyloxy)-6-(chloromethyl)-4-(trifluoromethyl)pyridine

Cat. No.: B14839221
M. Wt: 301.69 g/mol
InChI Key: HHBFMEUDDHFHLF-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-6-(chloromethyl)-4-(trifluoromethyl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with benzyloxy, chloromethyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-6-(chloromethyl)-4-(trifluoromethyl)pyridine typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-6-(chloromethyl)-4-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while substitution of the chloromethyl group can yield various substituted pyridines .

Scientific Research Applications

2-(Benzyloxy)-6-(chloromethyl)-4-(trifluoromethyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-6-(chloromethyl)-4-(trifluoromethyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the benzyloxy and chloromethyl groups can participate in specific binding interactions .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C14H11ClF3NO

Molecular Weight

301.69 g/mol

IUPAC Name

2-(chloromethyl)-6-phenylmethoxy-4-(trifluoromethyl)pyridine

InChI

InChI=1S/C14H11ClF3NO/c15-8-12-6-11(14(16,17)18)7-13(19-12)20-9-10-4-2-1-3-5-10/h1-7H,8-9H2

InChI Key

HHBFMEUDDHFHLF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC(=N2)CCl)C(F)(F)F

Origin of Product

United States

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